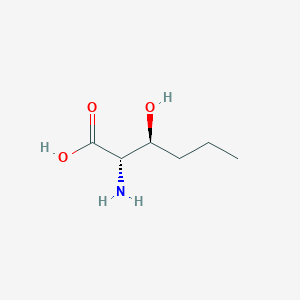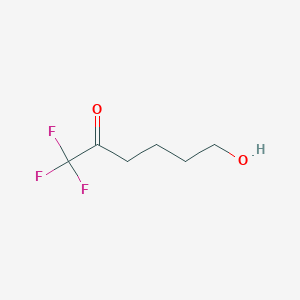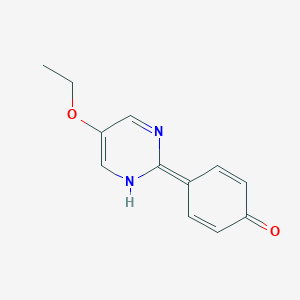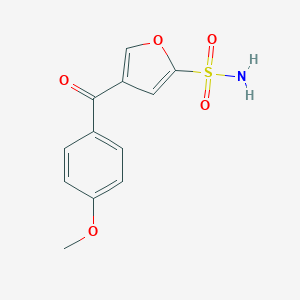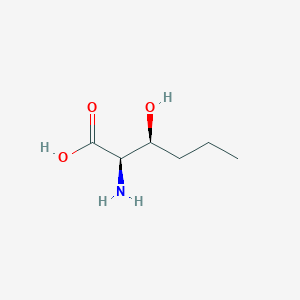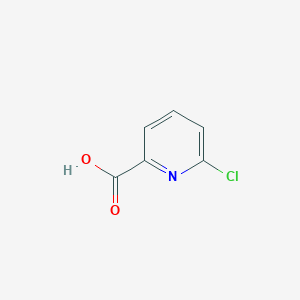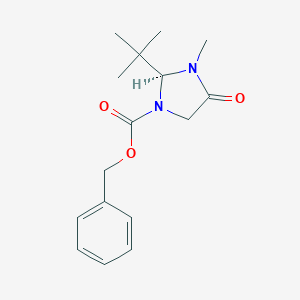
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate" often involves complex reactions that include the use of specific reagents and conditions to achieve the desired molecular structure. One approach involves atom-transfer radical cyclizations to afford substituted products with significant functional group transformations (Flynn et al., 1992). Another method includes the polycondensation of specific acids and sulfones to create functionalized polymers with potential applications in membrane technology (Koch & Ritter, 1994).
Molecular Structure Analysis
The molecular structure is crucial in determining the physical and chemical properties of a compound. Studies have used experimental and computational methods, such as X-ray crystallography and density functional theory (DFT), to analyze structures, providing insights into their geometry, electronic distribution, and potential reactivity (Murugavel et al., 2016).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions that can modify their structure and enhance their reactivity or functionality. For example, cyclization reactions and interactions with different reagents can produce new derivatives with unique properties and potential applications (Wdowik & Chemler, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Analyzing these properties helps in understanding the compound's behavior in different conditions and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the potential uses of a compound. The functional groups present in the molecule, such as sulfonamide and ester groups, play a crucial role in its chemical behavior and interactions (Christov & Ivanov, 2004).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound (S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate and its derivatives exhibit significant antimicrobial activity. For instance, studies have synthesized various derivatives, such as Schiff's bases and thiosemicarbazides, from related coumarin compounds, demonstrating their potential in antimicrobial applications. These derivatives have shown effectiveness against a range of microbial strains, indicating the compound's utility in developing new antimicrobial agents (Čačić et al., 2006).
Synthesis and Reactivity
The reactivity of the compound's core structure, the 2H-chromene ring, has been explored in various synthetic contexts. Research has demonstrated that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates can undergo reactions with S-methylisothiosemicarbazide hydroiodide to form triazinones or diones, showcasing the compound's versatility in synthetic organic chemistry and potential applications in medicinal chemistry (Vetyugova et al., 2018).
Anticancer Activity
The structural motif of the compound has been incorporated into designs for anticancer agents. Specifically, bis-chromenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research suggests that modifications of the (S)-4-methyl-2-oxo-2H-chromen-7-yl moiety can lead to compounds with potential anticancer applications (Venkateswararao et al., 2014).
Chemical Structure Analysis
The crystal and molecular structure of derivatives has been analyzed to understand the compound's interactions and stability better. For instance, studies on 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate have provided insights into the compound's planarity and the dihedral angles between its rings, contributing to the understanding of its reactivity and potential binding mechanisms (Sinha et al., 2012).
Antioxidant Properties
Derivatives of the compound have been investigated for their antioxidant properties. The aim is to measure the activity of these derivatives in various systems, contributing to the development of novel antioxidants that can be used in pharmaceuticals or as dietary supplements (Stanchev et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. They are involved in the degradation of host hemoglobin, a process that is essential for the survival and growth of the parasite.
Mode of Action
The compound interacts with its targets (FP-2 and FP-3 enzymes) by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the parasite’s ability to degrade hemoglobin, which in turn affects its survival and growth.
Biochemical Pathways
The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway in the Plasmodium falciparum parasite. This leads to a decrease in the availability of amino acids, which are essential for the protein synthesis and growth of the parasite .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of the Plasmodium falciparum parasite . This makes the compound a potential candidate for the development of new antimalarial drugs.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMGAMTFDRVME-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

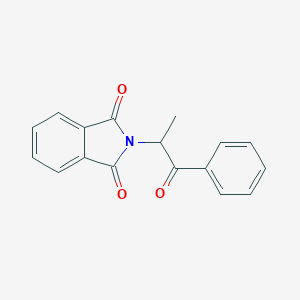
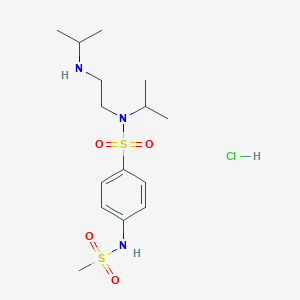
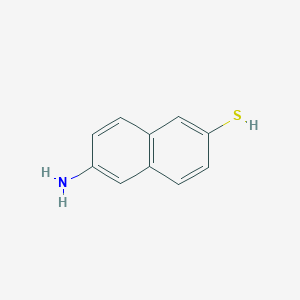
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
